molecular formula C18H25ClN2O B4164317 N'-[2-(4-biphenylyloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride

N'-[2-(4-biphenylyloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride

Cat. No. B4164317
M. Wt: 320.9 g/mol
InChI Key: VWWXIUOBDOUYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related ethylenediamine derivatives involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For instance, one synthesis pathway involves starting from hexanedioic acid monomethyl ester, leading to compounds with significant yields, indicating potential scalability for industrial production (Lan-xiang, 2011). Another approach involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding high-purity products suitable for peptide nucleic acid synthesis (Viirre & Hudson, 2003).

Molecular Structure Analysis

Molecular structure characterization techniques include NMR spectroscopy and X-ray crystallography. For example, the structure of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) has been elucidated, showing its potential as a polymerizable amine coinitiator in dental resin mixtures (Nie & Bowman, 2002). Similarly, the structural analysis of chiral C(2)-symmetric bisferrocenyldiamines provides insights into their catalytic activity and potential applications (Song et al., 1999).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, such as the hydrolysis of Pt(L)X2 complexes, demonstrating the formation of hydrolyzed products with distinct properties depending on the ligands involved (Rochon, Melanson, & Morneau, 1992). Additionally, the reaction of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes produces N- and O-pentafluoropropionylated products, showcasing the compound's versatility in forming diverse chemical structures (Kawa, Hamouda, & Ishikawa, 1980).

Physical Properties Analysis

Investigations into the physical properties, such as polymorphism, reveal the compound's structural variability and the challenges associated with its analytical characterization. For instance, two polymorphic forms of a structurally related compound were characterized using spectroscopic and diffractometric techniques, highlighting the subtle differences that can impact its physical behavior (Vogt et al., 2013).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N',N'-dimethyl-N-[2-(4-phenylphenoxy)ethyl]ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-20(2)14-12-19-13-15-21-18-10-8-17(9-11-18)16-6-4-3-5-7-16;/h3-11,19H,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWXIUOBDOUYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOC1=CC=C(C=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.